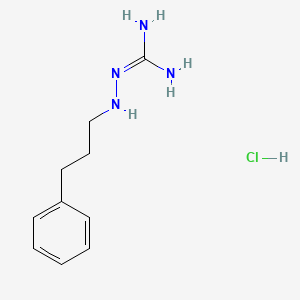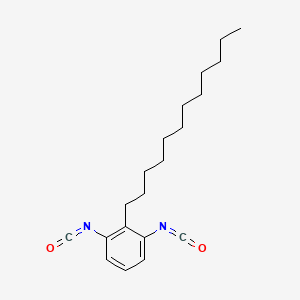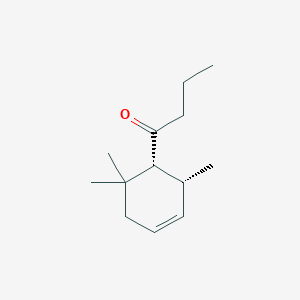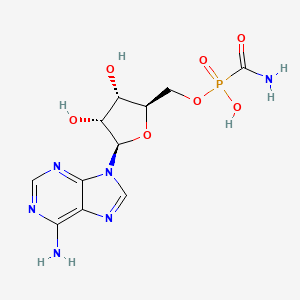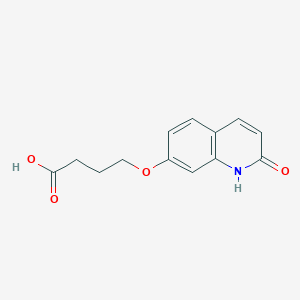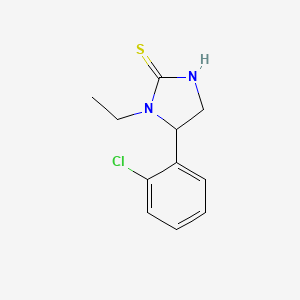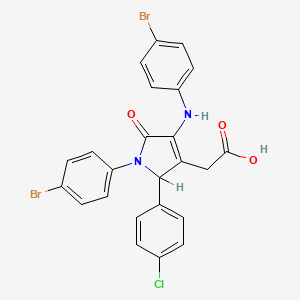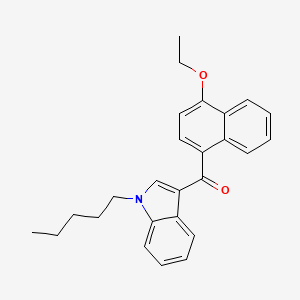
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is a bicyclic organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate typically involves the reaction of a bicyclic ketone with an acetic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate ester. The process may involve steps such as:
Formation of the bicyclic ketone: This can be achieved through various organic synthesis methods, including cyclization reactions.
Esterification: The bicyclic ketone is then reacted with an acetic acid derivative, such as acetic anhydride, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as a model compound in studies of esterification and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release the active bicyclic alcohol, which then interacts with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl alcohol: The alcohol derivative of the acetate.
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl ketone: The ketone derivative.
Uniqueness
(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
78608-97-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1R,2R,4R,5R)-4,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h7,9-11H,5-6H2,1-4H3/t7-,9-,10+,11-/m1/s1 |
InChI-Schlüssel |
SJTUFGGNSOBUCB-CZULRBLNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]([C@@H]2C[C@H]1C2(C)C)OC(=O)C |
Kanonische SMILES |
CC1CC(C2CC1C2(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


